硫化スズ(II)

説明

Tin(II) sulfide (SnS2) is a semiconductor material composed of tin and sulfur atoms in a 2:1 ratio. It is a layered structure with a sheet of tin atoms sandwiched between two sheets of sulfur atoms. It is a widely studied material due to its potential application in various fields, such as electronics, optoelectronics, and photovoltaics. It is also used as a catalyst in organic synthesis.

科学的研究の応用

高性能リチウムイオン電池

硫化スズ(II)は、その豊富な資源量と合成の容易さ、さらに高い理論容量に加えて、高エネルギーリチウムイオン電池(LIB)に注目を集めています . SnS2/炭素複合材料は、固有の導電率が低い、体積変化が大きい、初期クーロン効率が低いなどの問題に対処するための最も有望なアプローチと考えられており、寿命が短くなっています .

太陽エネルギー変換

硫化スズ(II)は、その斜方晶多形における約1.3 eVのバンドギャップ、および立方晶多形における1.5~1.7 eVのバンドギャップエネルギーにより、薄膜デバイスにおける太陽エネルギー変換のための魅力的な半導体です . これらの特性により、SnSはオプトエレクトロニクスデバイスに適用できます .

発光体

硫化スズ(II)は、発光体の開発に使用できます . SnSの特性は、光を放出するデバイスでの使用に適しています。

電界効果トランジスタ(FET)

硫化スズ(II)は、電界効果トランジスタの製造に使用できます . FETは、多くの電子機器にとって不可欠なコンポーネントです。

ガスセンサー

硫化スズ(II)は、ガスセンサーの開発に使用できます . これらのセンサーは、環境中の特定のガスの存在を検出することができ、多くの業界において非常に重要です。

光検出器

硫化スズ(II)は、光検出器の開発に使用できます . 光検出器は光を感知するデバイスであり、通信から医療画像処理まで、幅広い用途で使用されています。

熱電デバイス

硫化スズ(II)は、熱電デバイスの開発に使用できます . これらのデバイスは熱を電気エネルギーに変換し、発電から冷却システムまで、幅広い潜在的な用途があります。

重合触媒

作用機序

Target of Action

Tin(II) sulfide (SnS) primarily targets the electronic and optoelectronic devices due to its unique physicochemical properties . It is a layered semiconductor with a narrow band gap, making it a potential alternative to more toxic metal chalcogenides for various applications .

Mode of Action

Tin(II) sulfide interacts with its targets by leveraging its optical, electronic, and mechanical properties . The compound’s interaction with its targets results in changes in the crystal phase, size, thickness, and composition of the material . This precise design and tuning hold excellent potential for utilizing them as crucial components of advanced devices .

Biochemical Pathways

For instance, its high conductivity and pronounced sensitivity to light make it promising for photo-switching, photo-sensing, and photovoltaic applications .

Pharmacokinetics

It’s known that the compound is a dark brown or black solid, insoluble in water but soluble in concentrated hydrochloric acid . These properties may impact its bioavailability and use in various applications.

Result of Action

The molecular and cellular effects of Tin(II) sulfide’s action are primarily observed in its applications in electronic and optoelectronic devices . For instance, its high conductivity and light sensitivity make it suitable for use in photo-switching, photo-sensing, and photovoltaic applications .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tin(II) sulfide. For example, the compound’s properties can be tuned by varying the ligands oleic acid and trioctylphosphine, suggesting that changes in the chemical environment can impact its shape and functionality . Furthermore, the compound’s action can be influenced by temperature, as its reaction with sulfur at high temperatures can vaporize sulfur, affecting the stoichiometry .

将来の方向性

Tin(II) sulfide is becoming a candidate for future multifunctional devices particularly for light conversion applications . Its electrical and optical properties can be easily tailored by modifying the growth conditions or doping with suitable dopants without disturbing its crystal structure . It has a significant potential for a variety of future applications .

特性

IUPAC Name |

sulfanylidenetin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/S.Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNRRBXCCXDRPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

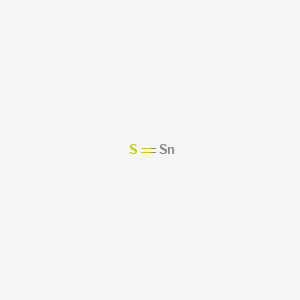

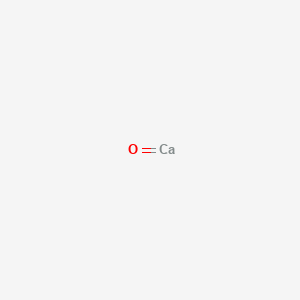

S=[Sn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SnS, SSn | |

| Record name | tin(II) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tin(II)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Dark gray or black solid; [Merck Index] Gray fragments; [Sigma-Aldrich MSDS] | |

| Record name | Tin sulfide (SnS) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stannous sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19886 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

12067-23-1, 1314-95-0 | |

| Record name | Tin sulfide (Sn2S3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12067-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tin sulfide (SnS) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannous sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin sulfide (SnS) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tin sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the chemical formula and molecular weight of Tin(II) sulfide?

A1: Tin(II) sulfide has the chemical formula SnS, with a molecular weight of 150.77 g/mol.

Q2: What are the different polymorphs of SnS and how do their properties differ?

A2: SnS exists in two primary polymorphs: orthorhombic (α-SnS) and cubic (π-SnS). α-SnS is the more stable phase at room temperature and possesses a bandgap of around 1.3 eV, ideal for photovoltaic applications. [] π-SnS, on the other hand, exhibits a larger bandgap of 1.5–1.7 eV. []

Q3: How can one distinguish between the different SnS polymorphs experimentally?

A3: Techniques like X-ray diffraction (XRD) and Raman spectroscopy are commonly employed to differentiate between α-SnS and π-SnS. [, ]

Q4: What is the significance of the layered structure of SnS?

A4: The layered structure of SnS, similar to black phosphorus, allows for the tuning of its bandgap by adjusting the material's thickness down to the nanoscale. This property is particularly beneficial for optoelectronic applications. []

Q5: How does the electron density distribution within the SnS unit cell influence its properties?

A5: The electron density distribution, as revealed by Maximum Entropy Method (MEM) analysis, provides insights into the bonding nature and electronic properties of SnS. For instance, the interatomic bonding distances between Sn and S atoms and the corresponding electron densities can be used to understand the material's conductivity and optical characteristics. []

Q6: What are some common methods for synthesizing SnS thin films?

A6: Several methods are employed for SnS thin film synthesis, including:

- Atmospheric Pressure Chemical Vapor Deposition (APCVD): This method utilizes the reaction of precursors like tri-n-butyltin trifluoroacetate with hydrogen sulfide at elevated temperatures (350-600 °C). [, ]

- Aerosol-Assisted Chemical Vapor Deposition (AA-CVD): AA-CVD allows for the deposition of both α-SnS and π-SnS polymorphs by controlling the deposition temperature and utilizing a single-source precursor. [, ]

- Spray Pyrolysis Deposition (SPD): This technique involves spraying a precursor solution onto a heated substrate, enabling the formation of SnS thin films. []

- Magnetron Sputtering: This method uses a plasma to deposit thin films of SnS, often with controlled doping for specific applications. []

Q7: What challenges are associated with synthesizing phase-pure SnS?

A7: Obtaining phase-pure SnS can be challenging due to the potential formation of impurities like tin oxides (SnO2) and other tin sulfides (Sn2S3, SnS2). [] Precise control over reaction parameters and the use of appropriate precursors are crucial for achieving phase purity.

Q8: How does the choice of substrate affect the growth and properties of SnS thin films?

A8: The substrate material can significantly influence the growth rate, morphology, and properties of SnS thin films. For example, using molybdenum (Mo), fluorine-doped tin oxide (FTO), or FTO coated with a thin amorphous-TiOx layer (am-TiOx-FTO) as substrates can lead to variations in the properties of the deposited SnS films. []

Q9: Can the morphology of SnS be controlled during synthesis, and if so, how does this impact its properties?

A9: Yes, the morphology of SnS can be tailored during synthesis. For instance, by varying the ligands used during colloidal synthesis, it is possible to obtain different shapes of SnS nanocrystals, such as squared or hexagonal nanosheets. [, ] These morphological variations can significantly impact the material's optoelectronic properties.

Q10: How stable are SnS surfaces under ambient conditions?

A10: While SnS is inherently a stable compound, its surface is prone to oxidation upon exposure to air. This oxidation can lead to the formation of surface oxides and hydroxides, impacting the material's hydrophobicity and other surface properties. []

Q11: What are the primary applications of SnS?

A11: SnS is being actively researched for applications in:

- Photovoltaics: Its suitable bandgap and high absorption coefficient make it a promising absorber material for thin-film solar cells. [, , , ]

- Photodetectors: The photoconductive properties of SnS make it suitable for fabricating high-performance photodetectors. [, , ]

- Energy Storage: SnS is being explored as an anode material for lithium-ion and sodium-ion batteries due to its high theoretical capacity. [, , , , ]

- Sensors: The material's sensitivity to environmental factors makes it promising for sensing applications. []

Q12: What strategies are being explored to improve the efficiency of SnS-based solar cells?

A12: Several approaches are under investigation, including:

- Doping: Introducing dopants like copper can enhance the acceptor concentration in p-type SnS, leading to improved photocurrent in solar cells. []

- Buffer Layer Optimization: Careful selection and engineering of the buffer layer material, such as zinc oxysulfide (Zn(O,S)), can improve band alignment and enhance device efficiency. [, ]

- Nanostructuring: Fabricating SnS in nanostructured forms like nanoflakes or nanosheets can improve light absorption and charge transport, boosting solar cell performance. [, , ]

Q13: How does the performance of SnS as an anode material for sodium-ion batteries compare to that of lithium-ion batteries?

A13: SnS shows promise as an anode material for both lithium-ion and sodium-ion batteries. While it exhibits high theoretical capacity in both systems, challenges related to volume expansion during cycling need to be addressed. [, , ] Research is ongoing to mitigate these issues and improve the cycling stability of SnS anodes.

Q14: What are the advantages of using SnS over other materials in its various applications?

A14: SnS offers several advantages:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

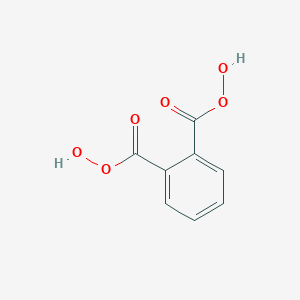

![Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-](/img/structure/B73340.png)